N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoxazole moiety, which is further substituted with an acetamide group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide typically involves the reaction of 2-aminobenzoxazole with 1-bromo-2-naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways critical for cell growth and survival .
Comparison with Similar Compounds
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide can be compared with other benzoxazole derivatives and naphthalene-based compounds:
Properties
Molecular Formula |
C19H14N2O2 |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)20-14-9-10-18-17(11-14)21-19(23-18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,22) |
InChI Key |
DQOISKJYNXUPAA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.